

Ombrabulin Clinical Trial Failures: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ombrabulin	
Cat. No.:	B1677283	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive analysis of the clinical trial failures of **Ombrabulin**. The information is presented in a question-and-answer format to directly address potential issues and provide insights for future research.

Frequently Asked Questions (FAQs)

Q1: What is Ombrabulin and what is its mechanism of action?

Ombrabulin is a synthetic small-molecule vascular disrupting agent (VDA), a derivative of combretastatin A-4. Its primary mechanism of action is to target the established tumor vasculature. Ombrabulin binds to the colchicine-binding site on β-tubulin in endothelial cells, leading to the inhibition of tubulin polymerization. This disruption of microtubule dynamics causes destabilization of the endothelial cell cytoskeleton, leading to cell shape changes and subsequent collapse of the tumor's blood vessels. The resulting acute reduction in blood flow leads to extensive tumor necrosis.

Q2: Why did the Phase III clinical trial of **Ombrabulin** in soft-tissue sarcoma (NCT00699517) fail to lead to drug approval?

While the Phase III trial in advanced soft-tissue sarcoma met its primary endpoint of a statistically significant improvement in progression-free survival (PFS), it failed to demonstrate a statistically significant improvement in the key secondary endpoint of overall survival (OS). The combination of **ombrabulin** and cisplatin showed a median PFS of 1.54 months compared



to 1.41 months for placebo plus cisplatin. However, the median OS was 11.43 months for the **ombrabulin** arm versus 9.33 months for the placebo arm, which was not statistically significant. Ultimately, it was concluded that the observed benefit in PFS was not clinically meaningful enough to warrant approval without a corresponding OS benefit.

Q3: What were the results of the DISRUPT Phase II trial of **Ombrabulin** in non-small cell lung cancer (NSCLC)?

The DISRUPT trial, a randomized Phase II study, evaluated the efficacy of adding **ombrabulin** to a taxane-platinum chemotherapy regimen for the first-line treatment of metastatic NSCLC. The trial did not meet its primary endpoint of improving progression-free survival (PFS). There was no significant difference in PFS between the **ombrabulin** and placebo arms (5.65 vs 5.45 months). Furthermore, there was no difference in overall survival, with a median of 11.0 months in both arms.

Troubleshooting Guides Issue: Lack of Efficacy in Clinical Trials

Troubleshooting Steps:

- Evaluate the Clinical Endpoints: The soft-tissue sarcoma trial highlights the importance of selecting clinically meaningful endpoints. While PFS was met, the lack of OS benefit was a major setback. Future studies with VDAs should carefully consider whether PFS is a strong enough surrogate for overall survival in the specific cancer type being studied.
- Investigate Potential for Drug Resistance: Tumors may develop resistance to vascular disrupting agents. The transient nature of vascular disruption could allow for rapid revascularization. Research into the mechanisms of resistance to **Ombrabulin** could provide insights for developing combination therapies to overcome this.
- Assess Combination Therapy Strategy: Preclinical studies showed synergistic effects of
 Ombrabulin with chemotherapy. However, this did not translate into a significant survival
 benefit in the pivotal trials. The timing and dosage of both the VDA and the cytotoxic agent
 are critical and may need further optimization.

Issue: Managing Adverse Events



Troubleshooting Steps:

- Review the Safety Profile: The most common grade 3/4 treatment-emergent adverse events
 (TEAEs) associated with Ombrabulin in the soft-tissue sarcoma trial were neutropenia and
 thrombocytopenia. In Phase I studies, dose-limiting toxicities included abdominal pain, tumor
 pain, and hypertension.
- Implement Prophylactic Measures: For hematological toxicities like neutropenia, consider the
 use of granulocyte colony-stimulating factor (G-CSF) as a prophylactic measure in future trial
 designs.
- Monitor Cardiovascular Events: Given the mechanism of action targeting blood vessels, careful monitoring of cardiovascular parameters, including blood pressure, is crucial during treatment with **Ombrabulin** and other VDAs.

Data Presentation

Table 1: Quantitative Outcomes of the Phase III Soft-Tissue Sarcoma Trial (NCT00699517)

Endpoint	Ombrabulin + Cisplatin (n=176)	Placebo + Cisplatin (n=179)	Hazard Ratio (95% CI)	p-value
Median Progression-Free Survival (PFS)	1.54 months	1.41 months	0.76 (0.59–0.98)	0.0302
3-Month PFS Rate	35.4%	24.9%	N/A	N/A
6-Month PFS Rate	19.3%	10.6%	N/A	N/A
Median Overall Survival (OS)	11.43 months	9.33 months	0.85 (0.67–1.09)	N/A
1-Year OS Rate	48.6%	42.4%	N/A	N/A

Data sourced from ASCO 2013 presentation of the NCT00699517 trial.



Table 2: Quantitative Outcomes of the Phase II DISRUPT Trial in NSCLC

Endpoint	Ombrabulin + Chemo (n=88)	Placebo + Chemo (n=88)	Hazard Ratio (60% CI)	p-value (one- sided)
Median Progression-Free Survival (PFS)	5.65 months	5.45 months	0.948 (0.813– 1.106)	0.39
Median Overall Survival (OS)	11.0 months	11.0 months	N/A	N/A
Objective Response Rate (ORR)	32%	31%	N/A	N/A

Data sourced from the DISRUPT trial publication.

Table 3: Common Grade 3/4 Adverse Events in the Phase III Soft-Tissue Sarcoma Trial

Adverse Event	Ombrabulin + Cisplatin	Placebo + Cisplatin
Neutropenia	19.2%	7.9%
Thrombocytopenia	8.5%	3.4%

Data sourced from ASCO 2013 presentation of the NCT00699517 trial.

Experimental Protocols

Protocol Summary: Phase III Soft-Tissue Sarcoma Trial (NCT00699517)

- Study Design: A randomized, double-blind, placebo-controlled Phase III trial.
- Patient Population: Patients with advanced-stage soft-tissue sarcoma who had failed prior anthracycline and ifosfamide chemotherapy.
- Treatment Arms:



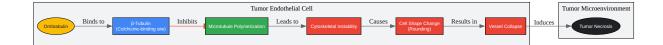
- Experimental Arm: Ombrabulin (25 mg/m²) administered as an intravenous infusion, followed by cisplatin (75 mg/m²).
- Control Arm: Placebo followed by cisplatin (75 mg/m²).
- Dosing Schedule: Treatment was administered every 3 weeks.
- Primary Endpoint: Progression-Free Survival (PFS).
- Secondary Endpoints: Overall Survival (OS), safety, and tolerability.

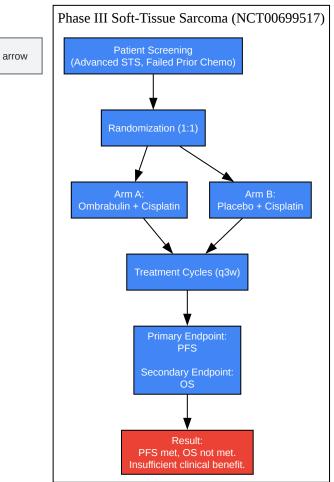
Protocol Summary: Phase II DISRUPT Trial in NSCLC

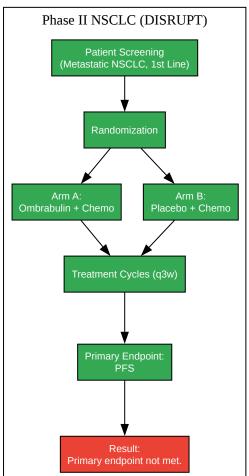
- Study Design: A randomized, placebo-controlled Phase II trial.
- Patient Population: Patients with metastatic non-small cell lung cancer (NSCLC) as first-line therapy.
- Treatment Arms:
 - Experimental Arm: **Ombrabulin** (35 mg/m²) followed by a taxane-platinum regimen.
 - Control Arm: Placebo followed by a taxane-platinum regimen.
- Dosing Schedule: Treatment was administered every 3 weeks.
- Primary Endpoint: Progression-Free Survival (PFS).
- Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), and safety.

Visualizations









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• To cite this document: BenchChem. [Ombrabulin Clinical Trial Failures: A Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677283#why-did-ombrabulin-clinical-trials-fail]

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